3-Methyl-1-pentyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

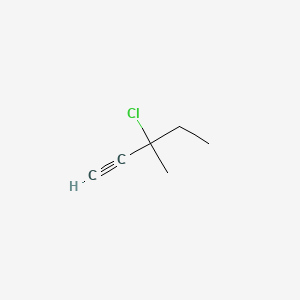

Structure

3D Structure

Properties

IUPAC Name |

3-methylpent-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJCCHSCFNKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-59-8 | |

| Record name | 3-Methyl-1-pentyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-pentyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-METHYL-1-PENTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DA288VLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3-Methyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Methyl-1-pentyne (sec-butylacetylene). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, chemical synthesis, and substance characterization. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and presents a visual representation of the compound's characteristic chemical reactivity.

General and Physicochemical Properties

This compound is a terminal alkyne with the chemical formula C₆H₁₀. Its structure features a triple bond at the first carbon position and a chiral center at the third carbon. The following tables summarize its key physical, chemical, and thermodynamic properties.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-methylpent-1-yne | [1][2] |

| Synonyms | sec-Butylacetylene | [1] |

| CAS Number | 922-59-8 | [1] |

| Molecular Formula | C₆H₁₀ | [1][2] |

| Molecular Weight | 82.14 g/mol | [1][2] |

| Density | 0.735 g/cm³ (at 20°C) | [2][3] |

| Boiling Point | 60 °C (at 760 mmHg) | [3] |

| Melting Point | -102.93 °C (estimate) | [3] |

| Refractive Index (n²⁰/D) | 1.3891 - 1.392 | [3][4] |

| Vapor Pressure | 210 mmHg (at 25°C) | [3] |

| Flash Point | < 0 °C (estimate) | [3] |

| Solubility | Log₁₀(Water Solubility in mol/L) = -1.89 | [5] |

| Octanol/Water Partition Coeff. (LogP) | 1.666 | [3][5] |

Table 2: Thermodynamic and Spectroscopic Properties

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (ΔfH°gas) | 119.45 kJ/mol | [5] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 28.42 kJ/mol | [5] |

| Standard Enthalpy of Fusion (ΔfusH°) | 10.75 kJ/mol | [5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 220.27 kJ/mol | [5] |

| Ionization Energy | 9.79 ± 0.05 eV; 9.98 ± 0.02 eV | [5] |

| Kovats Retention Index (Standard Non-Polar) | 569 | [1] |

| ¹³C NMR | 6 distinct signals expected | [6] |

Safety and Handling

This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and may be fatal if it enters the airways due to its aspiration hazard.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements: H225, H304, H315, H319, H335.[1]

Handling should be performed in a well-ventilated area using spark-proof tools and explosion-proof equipment.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and flame-retardant lab coats, is mandatory. Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames in a tightly closed container.[7]

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key properties of volatile organic compounds like this compound.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Method 1: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Procedure: The liquid sample (~5-10 mL) is placed in the distilling flask with boiling chips. The flask is heated gently. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the liquid.[1]

-

Measurement: The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. The atmospheric pressure should be recorded simultaneously.[8]

-

-

Method 2: Thiele Tube Method (Micro Scale)

-

Apparatus Setup: A small sample vial containing 0.5-1.0 mL of the liquid is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed into the liquid. The assembly is placed in a Thiele tube containing mineral oil.[8]

-

Procedure: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[8]

-

Measurement: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

-

Density Measurement

Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.

-

Method: Pycnometry

-

Apparatus: A pycnometer (a glass flask with a precise, known volume) and an analytical balance are required.

-

Procedure: The mass of the clean, dry pycnometer is accurately measured. The pycnometer is then filled with the liquid sample, avoiding air bubbles. The stopper is inserted, and any excess liquid is carefully wiped off.[6][9]

-

Measurement: The filled pycnometer is reweighed. The temperature of the liquid is recorded. The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[6]

-

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering the liquid.

-

Method: Abbe Refractometer

-

Apparatus: An Abbe refractometer is used. The instrument must be calibrated using a standard of known refractive index (e.g., distilled water).

-

Procedure: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer. The prism is closed and locked.[10]

-

Measurement: While looking through the eyepiece, the adjustment knob is turned until the borderline between the light and dark fields is sharp and centered on the crosshairs. The refractive index is read from the instrument's scale. The temperature is recorded from the thermometer attached to the prisms.[10]

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing (δ = 0.0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A sufficient relaxation delay (d1) is crucial for accurate integration in quantitative NMR.[7]

-

Interpretation: The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values are analyzed to confirm the molecular structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As a neat liquid, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer.[11] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[12][13]

-

Data Acquisition: A background spectrum (of the clean, empty salt plates or ATR crystal) is collected first. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[14]

-

Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a sharp, strong C≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), and C-H stretches for sp³ hybridized carbons (~2850-3000 cm⁻¹).

-

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a GC, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer.[15][16]

-

Ionization and Analysis: The molecules are ionized, typically by Electron Impact (EI), causing fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Interpretation: The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. This fragmentation pattern serves as a molecular fingerprint that can be used for identification and structural elucidation.

-

Chemical Reactivity and Logical Workflows

As a terminal alkyne, this compound undergoes several characteristic reactions. The acidic nature of the terminal alkyne proton (pKa ≈ 25) and the high electron density of the triple bond are central to its reactivity.[2][17] The following diagram illustrates key reaction pathways.

Caption: Characteristic chemical reactions of a terminal alkyne.

References

- 1. vernier.com [vernier.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 4. Alkyne - Wikipedia [en.wikipedia.org]

- 5. Alkyne Reactivity [www2.chemistry.msu.edu]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. mass.gov [mass.gov]

- 16. mass.gov [mass.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Methyl-1-pentyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the terminal alkyne, 3-methyl-1-pentyne. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.05 | d | 1H | H-1 (≡C-H) |

| ~2.40 | m | 1H | H-3 (-CH(CH₃)-) |

| ~1.55 | m | 2H | H-4 (-CH₂-) |

| ~1.15 | d | 3H | -CH(CH₃)- |

| ~0.95 | t | 3H | H-5 (-CH₃) |

Note: Data is predicted and may vary from experimental values. Coupling constants (J) are not provided in this predicted data.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~86.5 | C-1 (≡CH) |

| ~68.0 | C-2 (-C≡) |

| ~29.5 | C-3 (-CH(CH₃)-) |

| ~29.0 | C-4 (-CH₂-) |

| ~21.0 | -CH(CH₃)- |

| ~13.5 | C-5 (-CH₃) |

Note: Experimental data for all six unique carbons is expected in the ¹³C NMR spectrum of this compound.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3310 | Strong | ≡C-H stretch (terminal alkyne) |

| ~2960 | Strong | C-H stretch (alkane) |

| ~2875 | Medium | C-H stretch (alkane) |

| ~2110 | Weak | C≡C stretch (alkyne) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 82 | Moderate | [M]⁺ (Molecular Ion) |

| 67 | High | [M - CH₃]⁺ |

| 53 | High | [M - C₂H₅]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Base Peak) |

| 39 | High | [C₃H₃]⁺ |

| 27 | High | [C₂H₃]⁺ |

Note: Fragmentation patterns can be complex, and other minor peaks may be observed.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

A sample of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a chemical shift reference (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances, and a relaxation delay appropriate for the sample.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is a liquid at room temperature, a neat (undiluted) sample is prepared.

-

A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr).

-

The plates are carefully pressed together to form a thin liquid film.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty salt plates is first recorded to subtract any atmospheric or instrumental interferences.

-

The sample is then placed in the spectrometer's sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the gas chromatograph.

-

The sample is vaporized and separated from the solvent and any impurities on a capillary column.

-

As the this compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Electron ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection:

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Synthesis and Purification of 3-Methyl-1-pentyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3-Methyl-1-pentyne (also known as sec-butylacetylene), a valuable terminal alkyne in organic synthesis. The document details established synthetic methodologies, purification protocols, and relevant chemical data to support its application in research and development.

Chemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | [1] |

| IUPAC Name | 3-methylpent-1-yne | [1] |

| CAS Number | 922-59-8 | [1] |

| Boiling Point | 65-66 °C | |

| Density | 0.716 g/mL at 25 °C | |

| Refractive Index | 1.405 at 20 °C | |

| 13C NMR (CDCl₃) | δ (ppm): 86.4, 67.9, 30.1, 20.7, 11.9 | [2] |

| IR Spectrum (Vapor) | Major peaks at 3310 cm⁻¹ (≡C-H stretch), 2965 cm⁻¹ (C-H stretch), 2115 cm⁻¹ (C≡C stretch) |

Synthesis of this compound

Two primary methods for the synthesis of this compound are the alkylation of an acetylide and the Grignard reaction. Both methods are effective for forming the required carbon-carbon bond.

Method 1: Alkylation of Acetylide

This is a common and effective method for the synthesis of terminal alkynes. The reaction proceeds in two main steps: the formation of a sodium acetylide and the subsequent alkylation with a suitable alkyl halide.

Reaction Scheme:

-

HC≡CH + NaNH₂ → HC≡CNa + NH₃

-

HC≡CNa + 2-bromobutane (B33332) → CH₃CH₂CH(CH₃)C≡CH + NaBr

Materials:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Acetylene (B1199291) gas (C₂H₂)

-

2-Bromobutane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense approximately 500 mL of liquid ammonia.

-

To the stirred liquid ammonia, cautiously add 0.5 moles of sodium amide in small portions.

-

Bubble acetylene gas through the sodium amide suspension until the gray color of the amide is discharged, indicating the formation of sodium acetylide. A white precipitate of sodium acetylide will form.

-

Slowly add a solution of 0.5 moles of 2-bromobutane in 100 mL of anhydrous diethyl ether to the sodium acetylide suspension over a period of 1-2 hours. Maintain the reaction temperature at or below -33 °C (the boiling point of ammonia).

-

After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours.

-

Carefully evaporate the liquid ammonia by removing the dry ice from the condenser and allowing it to warm to room temperature in a well-ventilated fume hood.

-

To the remaining residue, cautiously add 200 mL of cold water to quench the reaction and dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with three 100 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with two 100 mL portions of saturated aqueous ammonium chloride solution, followed by one 100 mL portion of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by simple distillation.

Method 2: Grignard Reaction

The Grignard reaction provides an alternative route to this compound, utilizing an ethynyl (B1212043) Grignard reagent and an appropriate alkyl halide.

Reaction Scheme:

-

HC≡CH + C₂H₅MgBr → HC≡CMgBr + C₂H₆

-

HC≡CMgBr + 2-bromobutane → CH₃CH₂CH(CH₃)C≡CH + MgBr₂

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acetylene gas (C₂H₂)

-

2-Bromobutane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 0.5 moles of magnesium turnings.

-

Add a solution of 0.5 moles of ethyl bromide in 100 mL of anhydrous THF dropwise from the dropping funnel to initiate the Grignignard reagent formation.

-

Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the Grignard solution to room temperature and bubble acetylene gas through it until the exothermic reaction ceases, indicating the formation of ethynylmagnesium bromide.

-

Slowly add a solution of 0.5 moles of 2-bromobutane in 100 mL of anhydrous THF to the ethynylmagnesium bromide solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and quench by the slow addition of 200 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with three 100 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with two 100 mL portions of water and one 100 mL portion of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by simple distillation.

Purification of this compound

The crude this compound obtained from the synthesis can be purified by fractional distillation or preparative gas chromatography.

Fractional Distillation

Due to its relatively low boiling point and the potential for closely boiling impurities, fractional distillation is the recommended method for purifying this compound on a laboratory scale.[3][4][5]

Apparatus:

-

A round-bottom flask

-

A fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)

-

A distillation head with a thermometer

-

A condenser

-

A receiving flask

Procedure:

-

Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Transfer the crude this compound to the round-bottom flask and add a few boiling chips.

-

The fractionating column should have a high number of theoretical plates to ensure good separation. A 20-30 cm Vigreux column is a suitable choice.

-

Slowly heat the distillation flask.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (65-66 °C).

-

The distillation rate should be slow and steady, approximately 1-2 drops per second, to ensure proper fractionation.

Preparative Gas Chromatography (GC)

For very high purity samples or for the separation of isomeric impurities, preparative gas chromatography can be employed.

Typical Parameters:

-

Column: A non-polar or medium-polarity column is suitable for separating hydrocarbons. A column with a stationary phase like DB-1 or HP-5 would be a good starting point.

-

Carrier Gas: Helium or hydrogen.

-

Injection Volume: This will depend on the column dimensions and capacity.

-

Oven Temperature Program: An initial temperature of around 40-50 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of around 100-120 °C. The exact program will need to be optimized based on the specific instrument and column.

-

Detector: A thermal conductivity detector (TCD) is often used in preparative GC as it is non-destructive.

-

Collection: The purified fractions are collected as they elute from the column using a trapping system, often cooled with liquid nitrogen or a dry ice/acetone bath.

Quantitative Data Summary

The following table summarizes the expected yields and purity for the described synthetic methods.

| Synthesis Method | Starting Materials | Typical Yield | Purity (after purification) |

| Alkylation of Acetylide | Acetylene, Sodium Amide, 2-Bromobutane | 60-75% | >98% |

| Grignard Reaction | Acetylene, Ethylmagnesium Bromide, 2-Bromobutane | 55-70% | >98% |

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Key reaction pathway for the alkylation of acetylene to form this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methyl-1-pentyne

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety precautions, hazard information, and handling procedures for 3-Methyl-1-pentyne (CAS No. 922-59-8), a flammable and potentially hazardous alkyne.

Core Safety and Hazard Information

This compound is a highly flammable liquid and vapor that can cause serious health effects.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent accidents and exposure. The primary hazards associated with this compound include its flammability, potential for aspiration toxicity, and irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is as follows:

-

Serious Eye Irritation: Category 2A[1]

-

Specific target organ toxicity — single exposure (Central nervous system): Category 3[1]

-

Hazardous to the aquatic environment — long-term hazard: Category 2[1]

Hazard Statements:

-

H336: May cause drowsiness or dizziness.[1]

-

H411: Toxic to aquatic life with long lasting effects.[1]

Quantitative Safety Data

A clear understanding of the quantitative safety parameters of a chemical is essential for risk assessment and the implementation of appropriate safety controls. The following tables summarize the key physical and chemical safety data for this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10 | [3] |

| Molecular Weight | 82.14 g/mol | [2] |

| Boiling Point | 64 °C (147 °F) | [1] |

| Density | 0.664 g/mL at 25 °C (77 °F) | [1] |

Table 2: Fire Hazard Data for a Structurally Similar Compound (3-Methyl-1-pentyn-3-ol)

| Parameter | Value | Source |

| Flash Point | 38 °C (100.4 °F) | [4] |

| Autoignition Temperature | 350 °C (662 °F) | [4] |

| Lower Explosion Limit | 1.80 vol % | [4] |

| Upper Explosion Limit | 16.00 vol % | [4] |

Table 3: Toxicity Data for a Structurally Similar Compound (3-Methyl-1-pentyn-3-ol)

| Test | Species | Route | Value | Source |

| LD50 | Mouse | Oral | 525 mg/kg | [4] |

Experimental Protocols: Safe Handling and Storage

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[5] The ventilation system should be explosion-proof.[1][6]

-

Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.[5] Standard safety glasses are not sufficient.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5] Double gloving is recommended to provide an extra layer of protection.[5]

-

Body Protection: A flame-retardant lab coat and a chemical-resistant apron are required to protect against splashes and fire hazards.[5]

-

Respiratory Protection: All work should be performed in a chemical fume hood. If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][6]

-

Footwear: Closed-toe, chemical-resistant shoes are mandatory.[5]

Handling and Storage Procedures

-

Grounding and Bonding: Ground and bond all containers and receiving equipment during transfer to prevent the buildup of static electricity, which could ignite the flammable vapors.[1][6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][6] Use only non-sparking tools.[1][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][6] The storage area should be away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial to minimize harm.

Spill Response Workflow

Caption: Logical workflow for handling a this compound spill.

First Aid Measures

Caption: First aid measures for different exposure routes to this compound.

In case of any exposure, it is critical to seek immediate medical attention and provide the safety data sheet to the medical personnel.[1][4]

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish the fire.[1] Carbon dioxide is also an effective extinguishing agent.[7][8][9]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may be ineffective and could spread the fire.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7][10]

-

Further Information: Use water spray to cool unopened containers and prevent them from exploding.[4][9] Prevent fire extinguishing water from contaminating surface water or the ground water system.[1]

Disposal Considerations

All waste generated from the use of this compound, including contaminated materials, must be disposed of as hazardous waste.[6] Disposal should be in accordance with all applicable federal, state, and local regulations.[6][9] Do not empty into drains.[6]

This guide provides a foundational understanding of the safety and handling of this compound. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) before commencing any work.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C6H10 | CID 136704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. godavaribiorefineries.com [godavaribiorefineries.com]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.com [fishersci.com]

Physical properties of 3-Methyl-1-pentyne (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Methyl-1-pentyne, a valuable building block in organic synthesis. The document details its boiling point and density, outlines standardized experimental protocols for their determination, and presents this information in a clear, accessible format for laboratory use.

Core Physical Characteristics

This compound is a colorless, highly flammable liquid. Its key physical properties are summarized below, providing essential data for reaction setup, purification, and safety considerations.

Quantitative Data Summary

The physical constants of this compound have been determined and are presented here for easy reference.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 60 | °C | At 760 mmHg |

| Density | 0.735 | g/cm³ | At 25°C |

Experimental Protocols

The following sections describe detailed, standard laboratory procedures for the experimental determination of the boiling point and density of volatile organic liquids such as this compound.

Determination of Boiling Point by Capillary Method (Thiele Tube)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method using a Thiele tube provides an accurate determination.

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (0-100 °C range, with 0.1 °C divisions)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

This compound sample

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing mineral oil, making sure the oil level is above the side arm.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube ensures uniform heating of the oil bath through convection currents.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Data Recording: The temperature is recorded at this point. The procedure should be repeated to ensure accuracy.

Determination of Density by Pycnometer Method

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precisely known volume, is used for accurate density measurements.

Apparatus and Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (B3395972) (for cleaning and drying)

-

Constant temperature water bath

Procedure:

-

Pycnometer Calibration:

-

The pycnometer is thoroughly cleaned with distilled water and acetone and then dried completely.

-

The mass of the clean, dry, and empty pycnometer (m₁) is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature (and thus known density) and placed in a constant temperature water bath to reach thermal equilibrium.

-

The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away.

-

The mass of the pycnometer filled with water (m₂) is determined.

-

The volume of the pycnometer (V) is calculated using the density of water (ρ_water) at the measurement temperature: V = (m₂ - m₁) / ρ_water.

-

-

Density Measurement of this compound:

-

The calibrated pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is filled with the this compound sample and brought to the same constant temperature as the water calibration.

-

The stopper is inserted, and any excess liquid is carefully removed.

-

The mass of the pycnometer filled with the sample (m₃) is accurately measured.

-

The mass of the this compound sample is calculated as m_sample = m₃ - m₁.

-

The density of the sample (ρ_sample) is then calculated using the calibrated volume of the pycnometer: ρ_sample = m_sample / V.

-

Visualized Experimental Workflow

The logical flow for the experimental determination of these physical properties can be visualized as a structured workflow, ensuring systematic and reproducible measurements in a laboratory setting.

Caption: Workflow for Physical Property Determination.

An In-depth Technical Guide on the Discovery and History of 3-Methyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-pentyne, a terminal alkyne with the chemical formula C₆H₁₀, has served as a valuable building block and intermediate in organic synthesis. While a singular, celebrated discovery of this compound is not prominent in historical chemical literature, its synthesis and characterization are deeply rooted in the foundational advancements of organic chemistry in the early 20th century. This guide explores the historical context of its likely first synthesis, details its physicochemical properties, outlines established experimental protocols for its preparation, and discusses its applications in modern chemical research.

Historical Context and Implied Discovery

The definitive first synthesis of this compound is not marked by a specific, groundbreaking publication. Instead, its emergence is intrinsically linked to the development of powerful synthetic methodologies in the early 1900s. The pioneering work of chemists such as Victor Grignard on organomagnesium reagents and Alexei Yevgrafovich Favorskii on the reactions of acetylenic compounds provided the essential chemical toolkit for the straightforward preparation of a vast array of organic molecules, including this compound.

It is highly probable that this compound was first synthesized as a part of broader investigations into the reactivity of alkynes and the application of newly discovered synthetic reactions. Early methods would have likely involved one of two general strategies: the dehydrohalogenation of a suitable dihalide or the reaction of a Grignard reagent with a propargyl halide. These were common and well-understood reactions during the period when the systematic synthesis of organic compounds was rapidly expanding.

Physicochemical and Spectroscopic Data

Comprehensive data on the physical, chemical, and spectroscopic properties of this compound are crucial for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | [1] |

| CAS Number | 922-59-8 | [2] |

| IUPAC Name | 3-methylpent-1-yne | [2] |

| Synonyms | sec-Butylacetylene | [3] |

| Boiling Point | 55-56 °C | |

| Density | 0.704 g/cm³ | |

| Refractive Index | 1.392 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts |

| ¹H NMR | δ ~2.1 (s, 1H, ≡C-H), δ ~2.3 (m, 1H, -CH-), δ ~1.5 (m, 2H, -CH₂-), δ ~1.1 (d, 3H, -CH₃), δ ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR | δ ~87 (≡C-H), δ ~68 (≡C-), δ ~35 (-CH-), δ ~30 (-CH₂-), δ ~21 (-CH₃), δ ~12 (-CH₃) |

| IR Spectroscopy (cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~2970, 2880 (C-H stretch) |

| Mass Spectrometry (m/z) | 82 (M+), 67, 53 |

Experimental Protocols for Synthesis

The following sections detail plausible historical and modern experimental methodologies for the synthesis of this compound.

Dehydrohalogenation of a Dihalopentane (A Plausible Historical Method)

This method relies on the elimination of two equivalents of a hydrogen halide from a dihaloalkane using a strong base.

Reaction:

CH₃CH₂CH(X)CH(X)CH₃ + 2 NaNH₂ → CH₃CH₂CH(CH₃)C≡CH + 2 NaX + 2 NH₃ (where X = Cl, Br)

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is dried and flushed with an inert gas (e.g., nitrogen).

-

Reagent Preparation: Sodium amide (2.2 equivalents) is suspended in anhydrous liquid ammonia (B1221849) or a high-boiling inert solvent like mineral oil in the reaction flask.

-

Addition of Dihalide: 3,4-Dihalo-3-methylpentane (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and added dropwise to the sodium amide suspension with vigorous stirring.

-

Reaction: The reaction mixture is heated to reflux for several hours to ensure complete elimination.

-

Work-up: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Grignard Reaction (A Versatile Synthetic Method)

This approach involves the reaction of a Grignard reagent with a suitable electrophile, a method that became a cornerstone of organic synthesis in the early 20th century.

Reaction:

CH₃CH₂CH(CH₃)MgBr + HC≡CCH₂Br → CH₃CH₂CH(CH₃)C≡CH + MgBr₂

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are covered with anhydrous diethyl ether. A solution of 2-bromobutane (B33332) (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary.

-

Reaction with Propargyl Bromide: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. A solution of propargyl bromide (0.9 equivalents) in anhydrous diethyl ether is added dropwise with stirring.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting crude product is then purified by fractional distillation.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Caption: Dehydrohalogenation pathway to this compound.

Caption: Grignard synthesis workflow for this compound.

Applications in Research and Drug Development

This compound, as a terminal alkyne, is a versatile intermediate in organic synthesis. Its primary utility lies in its ability to undergo a variety of chemical transformations characteristic of the carbon-carbon triple bond. These include:

-

Alkynylation Reactions: The terminal proton is acidic and can be removed by a strong base to form an acetylide. This nucleophile can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to form more complex molecules.

-

Hydration: The triple bond can be hydrated to form a ketone (3-methyl-2-pentanone) via Markovnikov addition.

-

Hydroboration-Oxidation: This reaction sequence leads to the formation of an aldehyde (3-methylpentanal) via anti-Markovnikov addition.

-

Click Chemistry: As a terminal alkyne, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazoles, which have applications in medicinal chemistry and materials science.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

While not typically a final drug product itself, the structural motif of this compound can be found within the backbones of more complex molecules that are investigated in drug discovery programs. Its chirality and the reactivity of the alkyne group make it a useful starting material for the synthesis of libraries of compounds for biological screening.

Conclusion

The history of this compound is not one of a singular moment of discovery but rather an embodiment of the progress of synthetic organic chemistry. Its preparation became feasible and routine with the advent of powerful bond-forming reactions in the early 20th century. Today, it continues to be a relevant and useful molecule for researchers and scientists, providing a versatile platform for the construction of more intricate chemical architectures for a wide range of applications, including the development of new therapeutic agents. This guide provides a comprehensive overview of its historical context, properties, and synthetic methodologies to aid professionals in the field.

References

An In-depth Technical Guide to the Electrophilic Reactivity of 3-Methyl-1-pentyne

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-methyl-1-pentyne, a chiral terminal alkyne, with various electrophilic reagents. The core focus is on hydrohalogenation, hydration, and halogenation reactions, which are fundamental transformations in organic synthesis. This document details the governing mechanistic principles, including regioselectivity and stereochemistry, summarizes expected outcomes, and provides representative experimental protocols. Reaction pathways and workflows are illustrated using logical diagrams to facilitate a deeper understanding for applications in research and development.

Introduction

This compound is a valuable building block in organic synthesis. Its terminal triple bond and chiral center at the C-3 position offer unique opportunities for constructing complex molecular architectures. Understanding its reactivity towards electrophiles is crucial for predicting reaction outcomes and designing synthetic routes. Electrophilic additions to alkynes, while analogous to those of alkenes, exhibit distinct characteristics due to the nature of the sp-hybridized carbon atoms and the potential for subsequent reactions. This guide will systematically explore the addition of hydrogen halides, water, and halogens to this compound.

Hydrohalogenation: Addition of Hydrogen Halides (HX)

The addition of hydrogen halides (such as HBr and HCl) to the triple bond of this compound is a cornerstone reaction that proceeds via an electrophilic addition mechanism. The regioselectivity of this reaction is dictated by the reaction conditions.

Markovnikov Addition

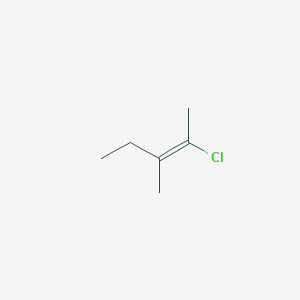

In the absence of radical initiators, the addition of HX to this compound follows Markovnikov's rule .[1][2][3] The reaction is initiated by the protonation of the triple bond to form the more stable vinyl carbocation intermediate. For a terminal alkyne, this means the proton adds to the terminal carbon (C-1), which bears more hydrogen atoms, placing the positive charge on the more substituted internal carbon (C-2).[3][4][5] Subsequent nucleophilic attack by the halide ion (X⁻) on this carbocation yields the vinyl halide.

The primary product of this reaction is 2-halo-3-methyl-1-pentene . Given that the reaction can proceed with a second equivalent of HX, the initial vinyl halide can be further converted to a geminal dihalide, 2,2-dihalo-3-methylpentane .

Anti-Markovnikov Addition with HBr

When the reaction with HBr is conducted in the presence of peroxides (e.g., ROOR) or under UV irradiation, the mechanism shifts from an electrophilic addition to a free-radical chain reaction.[6][7][8] This results in anti-Markovnikov addition , where the bromine radical adds to the terminal carbon (C-1) to form the more stable secondary alkyl radical at C-2.[8] Subsequent hydrogen abstraction from HBr yields the anti-Markovnikov product.

The major product is (E/Z)-1-bromo-3-methyl-1-pentene . This reaction is specific to HBr; HCl and HI do not typically undergo anti-Markovnikov addition under these conditions.[8]

Data Summary: Hydrohalogenation

| Reaction | Reagents | Major Product | Regioselectivity |

| Hydrobromination | HBr (1 eq.) | 2-Bromo-3-methyl-1-pentene | Markovnikov |

| Hydrobromination | HBr (excess) | 2,2-Dibromo-3-methylpentane | Markovnikov |

| Radical Hydrobromination | HBr (1 eq.), ROOR | (E/Z)-1-Bromo-3-methyl-1-pentene | Anti-Markovnikov |

Representative Experimental Protocol: Markovnikov Hydrobromination

-

Setup: A 100 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser is charged with this compound (8.2 g, 0.1 mol) in 50 mL of a non-polar solvent like dichloromethane.

-

Reaction: The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen bromide gas is bubbled through the solution at a slow, steady rate.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) followed by brine (25 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield 2-bromo-3-methyl-1-pentene.

Hydration: Addition of Water

The acid-catalyzed hydration of this compound adds water across the triple bond. This reaction typically requires a mercury(II) salt, such as mercuric sulfate (HgSO₄), as a catalyst to overcome the alkyne's lower reactivity compared to alkenes.[9][10]

The reaction follows Markovnikov's rule, where the initial addition of water results in an enol intermediate.[4][10] The hydroxyl group adds to the more substituted carbon (C-2). This enol is unstable and rapidly tautomerizes to its more stable keto form.[4][11] The final product is a ketone.

For this compound, the product is 3-methyl-2-pentanone .

Data Summary: Hydration

| Reaction | Reagents | Major Product | Regioselectivity |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | 3-Methyl-2-pentanone | Markovnikov |

Representative Experimental Protocol: Acid-Catalyzed Hydration

-

Setup: To a 250 mL round-bottomed flask is added water (50 mL), concentrated sulfuric acid (2.5 mL), and mercuric sulfate (0.5 g). The mixture is stirred and heated to 60°C.

-

Reaction: this compound (8.2 g, 0.1 mol) is added dropwise to the stirred, heated solution over 30 minutes. The reaction is maintained at 60-70°C for an additional 2 hours.

-

Monitoring: Reaction completion is monitored by the disappearance of the alkyne spot on TLC.

-

Workup: The mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude ketone is purified by distillation.

Halogenation: Addition of Br₂ and Cl₂

Alkynes react with halogens such as bromine (Br₂) and chlorine (Cl₂) in an electrophilic addition reaction. The reaction can be controlled to add one or two equivalents of the halogen.

Addition of One Equivalent of Halogen

With one equivalent of X₂, the reaction proceeds through a cyclic halonium ion intermediate, similar to alkenes.[12][13] The nucleophilic halide ion then attacks one of the carbons from the opposite face, resulting in anti-addition .[13][14] This stereospecificity leads predominantly to the formation of the (E)-1,2-dihalo-3-methyl-1-pentene .

Addition of Excess Halogen

If two or more equivalents of the halogen are used, the initially formed dihaloalkene undergoes a second addition reaction. This second addition also proceeds via a halonium ion, ultimately yielding a 1,1,2,2-tetrahalo-3-methylpentane .[13][15]

Data Summary: Halogenation

| Reaction | Reagents | Major Product | Stereochemistry |

| Bromination (1 eq.) | Br₂ (1 eq.) in CCl₄ | (E)-1,2-Dibromo-3-methyl-1-pentene | Anti-addition |

| Bromination (excess) | Br₂ (≥2 eq.) in CCl₄ | 1,1,2,2-Tetrabromo-3-methylpentane | N/A |

Representative Experimental Protocol: Bromination (1 Equivalent)

-

Setup: this compound (8.2 g, 0.1 mol) is dissolved in 50 mL of carbon tetrachloride (CCl₄) in a flask protected from light. The solution is cooled to 0°C.

-

Reaction: A solution of bromine (16.0 g, 0.1 mol) in 20 mL of CCl₄ is added dropwise with stirring. The characteristic red-brown color of bromine should disappear as it reacts.

-

Monitoring: The addition is stopped once a faint persistent bromine color is observed, indicating the consumption of the alkyne.

-

Workup: The solvent is carefully removed under reduced pressure.

-

Purification: The crude product is purified via vacuum distillation to isolate the (E)-1,2-dibromo-3-methyl-1-pentene.

Conclusion

The electrophilic reactivity of this compound is a predictable and versatile tool for synthetic chemists. Its reactions are governed by well-established principles of carbocation stability (Markovnikov's rule), radical stability (anti-Markovnikov addition), and stereoelectronic effects (anti-addition in halogenation). By carefully selecting reagents and controlling reaction conditions, chemists can selectively synthesize a variety of functionalized products, including vinyl halides, geminal dihalides, ketones, and vicinal tetrahalides. This guide provides the foundational knowledge and practical protocols necessary for leveraging the reactivity of this compound in complex synthesis and drug development programs.

References

- 1. brainly.in [brainly.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 5. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 8. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acid Catalyzed Hydration of Alkynes - Chad's Prep® [chadsprep.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Solved When this compound reacts with excess bromine | Chegg.com [chegg.com]

An In-depth Technical Guide to the Acidity of the Terminal Alkyne in 3-Methyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the acidity of the terminal hydrogen in 3-Methyl-1-pentyne. It delves into the underlying electronic principles, quantitative measures, and synthetic applications, offering detailed experimental protocols for key reactions.

Core Concepts: The Origin of Terminal Alkyne Acidity

Unlike alkanes and alkenes, terminal alkynes exhibit significant acidity, a property fundamental to their utility in organic synthesis.[1][2] The acidity of the hydrogen atom attached to the triply bonded carbon in molecules like this compound is a direct consequence of the electronic structure of the carbon-carbon triple bond.[3]

The key factor is the hybridization of the carbon atom bonded to the hydrogen. In alkynes, this carbon is sp-hybridized, possessing 50% s-character.[2][4] In contrast, the carbons in alkenes are sp²-hybridized (~33% s-character) and in alkanes are sp³-hybridized (25% s-character).[1] The greater s-character of an sp orbital means that the electrons within it are held more closely to the nucleus. This imparts a higher effective electronegativity to the sp-hybridized carbon, which in turn polarizes the C-H bond, making the hydrogen atom more electropositive and thus more easily removed as a proton (H⁺).[3][4]

Upon deprotonation, the resulting conjugate base is an acetylide anion. The stability of this anion is crucial to the acidity of the parent alkyne.[5][6] In the case of the 3-methyl-1-pentynide anion, the lone pair of electrons resides in the sp-hybridized orbital. The significant s-character of this orbital means the negative charge is held close to the carbon nucleus, leading to a more stable conjugate base compared to the anions of alkanes or alkenes.[1][5]

Figure 1. Logical pathway from carbon hybridization to the enhanced acidity of terminal alkynes.

Quantitative Data Presentation

The following table provides a comparison of this acidity with other hydrocarbon classes.

| Compound | Hydrocarbon Class | Hybridization of C-H Bond | Approximate pKa | Relative Acidity |

| Ethane | Alkane | sp³ | ~50 | Weakest |

| Ethene | Alkene | sp² | ~44 | 10⁶ times more acidic than ethane |

| This compound | Alkyne | sp | ~25 (estimated) | ~10¹⁹ times more acidic than ethene |

Table 1. Comparison of Hydrocarbon Acidities.

Reactions Demonstrating Acidity: Deprotonation and Alkylation

The acidity of this compound allows it to be deprotonated by a sufficiently strong base to form a potent carbon nucleophile known as an acetylide ion.[5] Bases such as the hydroxide (B78521) ion (pKa of conjugate acid H₂O is ~14) are not strong enough to deprotonate a terminal alkyne to a significant extent.[5] Therefore, much stronger bases are required. Sodium amide (NaNH₂, pKa of conjugate acid NH₃ is ~38) is commonly used for this purpose.[9][10]

The deprotonation reaction proceeds as follows:

Figure 2. Deprotonation of this compound with sodium amide.

The resulting sodium 3-methyl-1-pentynide is an excellent nucleophile. It can participate in nucleophilic substitution (Sₙ2) reactions with methyl or primary alkyl halides to form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.[10][11][12] This alkylation reaction is highly effective for extending carbon chains. However, with secondary or tertiary alkyl halides, the strong basicity of the acetylide ion leads to elimination (E2) as the major competing pathway.[10][12]

Experimental Protocols

Protocol for the Synthesis of Sodium 3-Methyl-1-pentynide

This procedure describes the formation of the acetylide anion from this compound using sodium amide in liquid ammonia (B1221849).

Materials:

-

Three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.

-

Anhydrous liquid ammonia (NH₃)

-

Sodium metal (Na)

-

Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) (catalyst)

-

This compound

-

Anhydrous diethyl ether

Procedure:

-

Setup: Assemble the flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Condensation: Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 100 mL of anhydrous ammonia into the flask.

-

Base Formation: To the stirred liquid ammonia, add a catalytic amount of Fe(NO₃)₃·9H₂O. Then, add small, clean pieces of sodium metal (1.1 equivalents) until a persistent blue color develops and then fades, indicating the formation of sodium amide (NaNH₂), which appears as a gray suspension.

-

Alkyne Addition: Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirred NaNH₂/NH₃ suspension over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours to ensure complete formation of the sodium 3-methyl-1-pentynide.

-

Usage: The resulting acetylide solution is not typically isolated and can be used directly for subsequent reactions, such as alkylation, by adding the appropriate electrophile.

Safety: Sodium metal reacts violently with water. Liquid ammonia is corrosive and has a low boiling point. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for pKa Determination via Potentiometric Titration

This protocol outlines a general method for determining the pKa of a weak acid like this compound in a non-aqueous solvent.

Figure 3. Experimental workflow for pKa determination by potentiometric titration.

Procedure:

-

Solution Preparation: Prepare a standard solution of this compound in an anhydrous, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Titrant Standardization: Prepare and standardize a solution of a strong, non-aqueous base, such as tetrabutylammonium hydroxide (TBAH), in a suitable solvent like isopropanol.

-

Instrumentation: Calibrate a combination glass electrode or a specialized non-aqueous pH electrode connected to a potentiometer/pH meter.

-

Titration: Place a known volume of the alkyne solution in a titration vessel and immerse the electrode. Titrate the solution by adding small, precise increments of the standardized TBAH solution.

-

Data Collection: After each addition of titrant, allow the reading to stabilize and record the potential (mV) or apparent pH value and the total volume of titrant added.

-

Data Analysis: Plot the recorded potential/pH versus the volume of titrant added to generate a titration curve. Determine the equivalence point (the point of maximum slope on the curve). The pKa is equal to the pH reading at the half-equivalence point.[13]

Conclusion

The terminal proton of this compound is significantly acidic (pKa ≈ 25), a characteristic that distinguishes it from non-terminal alkynes, alkenes, and alkanes. This acidity is a direct result of the sp-hybridization of the terminal carbon atom, which stabilizes the resulting acetylide anion. This property is not merely a theoretical curiosity; it is a cornerstone of its synthetic utility, enabling the formation of carbon-carbon bonds through deprotonation followed by alkylation. The protocols provided herein offer a practical framework for the synthesis of its acetylide and the quantitative characterization of its acidic strength, underscoring its importance in the molecular design and development endeavors of chemists and pharmaceutical scientists.

References

- 1. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. Acidity of Alkynes: Key Concepts, Equations & Causes [vedantu.com]

- 4. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. collegedunia.com [collegedunia.com]

- 7. What is the approximate pKa value of a terminal alkyne? | Study Prep in Pearson+ [pearson.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Methyl-1-pentyne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-methyl-1-pentyne in various organic synthesis reactions. This compound is a versatile terminal alkyne that serves as a valuable building block for the synthesis of a wide range of organic molecules, including those with potential applications in drug development and material science. Its reactivity is centered around the carbon-carbon triple bond, allowing for transformations such as electrophilic additions, coupling reactions, and polymerization.

Electrophilic Addition Reactions

Terminal alkynes like this compound readily undergo electrophilic addition reactions. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the terminal carbon of the alkyne, and the nucleophile adds to the more substituted internal carbon.

Hydrochlorination of this compound

The addition of hydrogen chloride to this compound is expected to proceed via a vinyl carbocation intermediate, leading to the formation of a vinyl chloride. Following Markovnikov's rule, the chloride atom will add to the more substituted carbon of the triple bond.

Reaction Scheme:

Experimental Protocol (Generalized):

-

Reaction Setup: In a fume hood, a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent (e.g., diethyl ether) is added dropwise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate (B86663).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield 2-chloro-3-methyl-1-pentene.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Anhydrous HCl |

| Product | 2-Chloro-3-methyl-1-pentene |

| Expected Yield | 70-85% |

| Regioselectivity | Markovnikov addition |

Logical Relationship Diagram: Hydrochlorination

Caption: Markovnikov hydrochlorination of this compound.

Hydration of this compound

The acid-catalyzed hydration of this compound, typically in the presence of a mercury(II) salt catalyst, also follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable ketone.

Reaction Scheme:

Experimental Protocol (Generalized):

-

Reaction Setup: A mixture of water and concentrated sulfuric acid is carefully prepared and cooled. This compound (1.0 eq) and mercury(II) sulfate (catalytic amount) are added to the acidic solution in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Reaction Conditions: The mixture is heated with stirring for a specified time until the reaction is complete, as indicated by TLC or GC analysis.

-

Work-up: The reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The resulting crude product, 3-methyl-2-pentanone, is purified by distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Reagents | H₂O, H₂SO₄, HgSO₄ |

| Product | 3-Methyl-2-pentanone |

| Expected Yield | 80-95% |

| Key Intermediate | Enol |

Experimental Workflow: Hydration

Caption: Workflow for the hydration of this compound.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Reaction Scheme:

Experimental Protocol (Adapted from similar reactions):

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., triethylamine (B128534) or a mixture of THF and triethylamine). Then, add this compound (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative):

| Parameter | Value |

| Alkyne | This compound |

| Aryl Halide | Iodobenzene (example) |

| Catalysts | Pd(PPh₃)₂Cl₂, CuI |

| Base/Solvent | Triethylamine |

| Product | 1-Phenyl-3-methyl-1-pentyne |

| Expected Yield | 75-90% |

Signaling Pathway: Sonogashira Catalytic Cycle

Caption: Catalytic cycles in Sonogashira coupling.

Ziegler-Natta Polymerization

This compound, as a terminal alkyne, can undergo polymerization, although it is less common than the polymerization of alkenes. Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminium), can be employed for this purpose. The resulting polymer would feature a conjugated backbone.

Reaction Scheme:

Experimental Protocol (Generalized):

-

Catalyst Preparation: In a glovebox under an inert atmosphere, the Ziegler-Natta catalyst is prepared by adding triethylaluminium to a suspension of titanium tetrachloride in a dry, inert solvent (e.g., heptane) at a controlled temperature.

-

Polymerization: The monomer, this compound, is introduced into the reactor containing the activated catalyst suspension. The polymerization is carried out at a specific temperature and pressure for a set duration.

-

Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol (B129727) or acidified methanol.

-

Polymer Isolation and Purification: The polymer is precipitated, filtered, and washed repeatedly with a suitable solvent to remove catalyst residues. The purified polymer is then dried under vacuum.

Quantitative Data (Illustrative):

| Parameter | Value |

| Monomer | This compound |

| Catalyst System | TiCl₄ / Al(C₂H₅)₃ |

| Product | Poly(this compound) |

| Expected Polymer Properties | Conjugated, potentially colored |

| Molecular Weight | Dependent on reaction conditions |

Experimental Workflow: Ziegler-Natta Polymerization

Application Notes and Protocols: Addition Reactions of 3-Methyl-1-pentyne with HCl

Audience: Researchers, scientists, and drug development professionals.

Introduction